molecular formula C19H32O2S B14526065 5-(Tetradecylsulfanyl)furan-2-carbaldehyde CAS No. 62702-67-4

5-(Tetradecylsulfanyl)furan-2-carbaldehyde

Cat. No.: B14526065
CAS No.: 62702-67-4
M. Wt: 324.5 g/mol
InChI Key: YNWUAXWYTADYAS-UHFFFAOYSA-N
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Description

5-(Tetradecylsulfanyl)furan-2-carbaldehyde is an organic compound that belongs to the class of furan derivatives It features a furan ring substituted with a tetradecylsulfanyl group at the 5-position and an aldehyde group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tetradecylsulfanyl)furan-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of furan-2-carbaldehyde with tetradecylthiol in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the thiol group onto the furan ring.

Another approach involves the use of a palladium-catalyzed cross-coupling reaction between a furan-2-carbaldehyde derivative and a tetradecylsulfanyl halide. This method allows for the formation of the desired product with high selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(Tetradecylsulfanyl)furan-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tetradecylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium hydride in dimethylformamide (DMF), palladium catalysts in cross-coupling reactions.

Major Products Formed

    Oxidation: 5-(Tetradecylsulfanyl)furan-2-carboxylic acid.

    Reduction: 5-(Tetradecylsulfanyl)furan-2-methanol.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Tetradecylsulfanyl)furan-2-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various furan derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Its structural features make it a candidate for drug development.

    Medicine: Explored for its potential therapeutic applications, particularly in the design of novel pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 5-(Tetradecylsulfanyl)furan-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetradecylsulfanyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or activation of enzymatic functions.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carbaldehyde: Lacks the tetradecylsulfanyl group, making it less lipophilic and potentially less bioactive.

    5-Methylsulfanylmethyl-furan-2-carbaldehyde: Contains a shorter alkyl chain, which may affect its solubility and reactivity.

    5-Hydroxymethylfurfural: A related furan derivative with different functional groups, used in various industrial applications.

Uniqueness

5-(Tetradecylsulfanyl)furan-2-carbaldehyde is unique due to the presence of the long tetradecylsulfanyl chain, which imparts distinct physicochemical properties. This structural feature can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for diverse research and industrial applications.

Properties

CAS No.

62702-67-4

Molecular Formula

C19H32O2S

Molecular Weight

324.5 g/mol

IUPAC Name

5-tetradecylsulfanylfuran-2-carbaldehyde

InChI

InChI=1S/C19H32O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22-19-15-14-18(17-20)21-19/h14-15,17H,2-13,16H2,1H3

InChI Key

YNWUAXWYTADYAS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCSC1=CC=C(O1)C=O

Origin of Product

United States

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